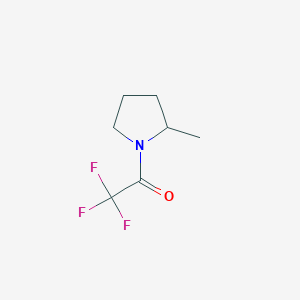
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone, commonly known as TFE, is a fluorinated ketone that has gained significant attention in scientific research due to its unique properties. TFE is a colorless liquid that is soluble in organic solvents and has a boiling point of 102-103°C. This compound has been synthesized through various methods and has been used in a wide range of applications, including biochemical and physiological studies.
作用機序
TFE inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in increased neurotransmission. TFE has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in neurotransmission.
生化学的および生理学的効果
TFE has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. TFE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, TFE has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
TFE has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. TFE is also a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the mechanism of action of this enzyme. However, TFE has some limitations. It is a toxic compound that can be hazardous if not handled properly. Additionally, TFE has a strong odor that can be unpleasant and may require special handling procedures.
将来の方向性
There are several future directions for research on TFE. One area of interest is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. TFE has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, making it a potential candidate for drug development. Additionally, TFE has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is needed to determine the efficacy and safety of TFE in these applications.
合成法
One of the most common methods of synthesizing TFE is through the reaction of 2-methylpyrrolidine with trifluoroacetyl chloride in the presence of a base catalyst. The reaction takes place at room temperature, and the product is obtained through simple distillation. Other methods of synthesis include the reaction of 2-methylpyrrolidine with trifluoromethyl ketone or the reaction of 2-methylpyrrolidine with 2,2,2-trifluoroacetaldehyde.
科学的研究の応用
TFE has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission. TFE has been used to study the mechanism of action of acetylcholinesterase inhibitors and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, TFE has been used in the synthesis of novel fluorinated compounds and as a solvent in organic chemistry.
特性
CAS番号 |
14719-28-9 |
|---|---|
製品名 |
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone |
分子式 |
C7H10F3NO |
分子量 |
181.16 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H10F3NO/c1-5-3-2-4-11(5)6(12)7(8,9)10/h5H,2-4H2,1H3 |
InChIキー |
BQWMMFLICUKKOE-UHFFFAOYSA-N |
SMILES |
CC1CCCN1C(=O)C(F)(F)F |
正規SMILES |
CC1CCCN1C(=O)C(F)(F)F |
同義語 |
Pyrrolidine, 2-methyl-1-(trifluoroacetyl)- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)


![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
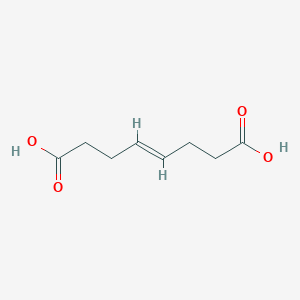
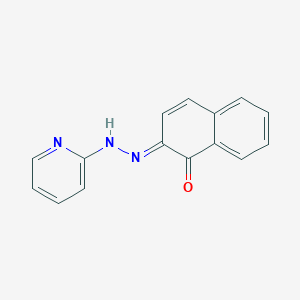
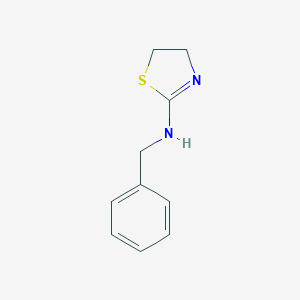

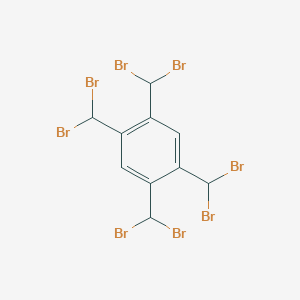
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)